Methyl 3-(4-(benzylsulfonyl)butanamido)benzo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 3-(4-(benzylsulfonyl)butanamido)benzo[b]thiophene-2-carboxylate is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-(benzylsulfonyl)butanamido)benzo[b]thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[b]thiophene core: This can be achieved through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the benzylsulfonyl group: This step often involves the use of benzylsulfonyl chloride in the presence of a base like triethylamine to form the sulfonylated intermediate.
Amidation reaction: The butanamido group is introduced through an amidation reaction, typically using butanoyl chloride and an amine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-(benzylsulfonyl)butanamido)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
Methyl 3-(4-(benzylsulfonyl)butanamido)benzo[b]thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: Benzo[b]thiophene derivatives are used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: The compound’s biological activity makes it a candidate for studying cellular processes and disease mechanisms.
Mechanism of Action
The mechanism of action of Methyl 3-(4-(benzylsulfonyl)butanamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene: A simpler analog that lacks the additional functional groups present in the target compound.
Methyl 3-(4-(methylsulfonyl)butanamido)benzo[b]thiophene-2-carboxylate: Similar structure but with a methylsulfonyl group instead of a benzylsulfonyl group.
Uniqueness
Methyl 3-(4-(benzylsulfonyl)butanamido)benzo[b]thiophene-2-carboxylate is unique due to the presence of the benzylsulfonyl group, which can enhance its biological activity and specificity. This structural feature may provide advantages in terms of binding affinity and selectivity for certain biological targets.
Properties
IUPAC Name |
methyl 3-(4-benzylsulfonylbutanoylamino)-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5S2/c1-27-21(24)20-19(16-10-5-6-11-17(16)28-20)22-18(23)12-7-13-29(25,26)14-15-8-3-2-4-9-15/h2-6,8-11H,7,12-14H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFDYWQGSLEZRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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